molecular formula C17H15N3O3 B10953155 2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

2-(naphthalen-2-ylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10953155
M. Wt: 309.32 g/mol
InChI Key: WLKGYPYUXFDWFD-UHFFFAOYSA-N
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Description

2-(2-Naphthylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthylamino group, an oxoethyl group, and a carboxylate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Naphthylamino Group: The naphthylamino group can be introduced via a nucleophilic substitution reaction, where 2-naphthylamine reacts with an appropriate electrophile.

    Formation of the Oxoethyl Group: The oxoethyl group can be introduced through an acylation reaction, where an acyl chloride reacts with the pyrazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the naphthylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(2-Naphthylamino)-2-oxoethyl 1-m

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

[2-(naphthalen-2-ylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-20-9-8-15(19-20)17(22)23-11-16(21)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3,(H,18,21)

InChI Key

WLKGYPYUXFDWFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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